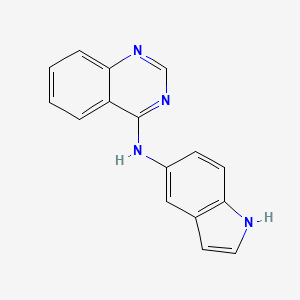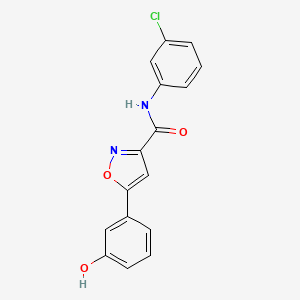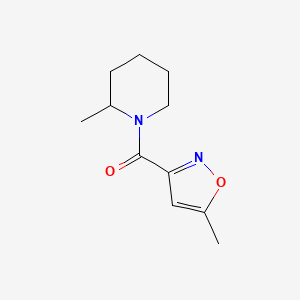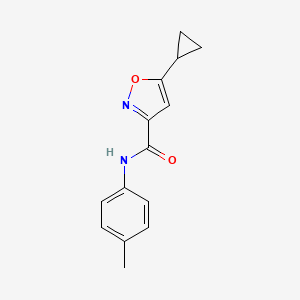
N-(1H-indol-5-yl)quinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1H-indol-5-yl)quinazolin-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields, including medicinal chemistry, drug development, and biological research. This compound belongs to the class of quinazolin-4-amines and has a molecular formula of C17H13N3.
作用機序
The mechanism of action of N-(1H-indol-5-yl)quinazolin-4-amine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells. In bacterial cells, it has been found to inhibit the activity of DNA gyrase, an enzyme that is essential for DNA replication and cell division in bacteria. This leads to the inhibition of bacterial growth and ultimately results in cell death.
Biochemical and Physiological Effects:
N-(1H-indol-5-yl)quinazolin-4-amine has been found to exhibit various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, inhibit cell proliferation and migration, and reduce the expression of various oncogenes. In bacterial cells, it has been found to inhibit bacterial growth and reduce the expression of various virulence factors. In biological research, it has been used as a fluorescent probe for the detection of proteins and nucleic acids.
実験室実験の利点と制限
One of the main advantages of N-(1H-indol-5-yl)quinazolin-4-amine is its high yield and purity, which makes it suitable for use in various lab experiments. Additionally, it exhibits potent anticancer and antimicrobial activity, which makes it a promising candidate for drug development. However, one of the main limitations of N-(1H-indol-5-yl)quinazolin-4-amine is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for the study of N-(1H-indol-5-yl)quinazolin-4-amine. One direction is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another direction is the study of its potential application in the treatment of neurological disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of N-(1H-indol-5-yl)quinazolin-4-amine and its potential application in drug development.
合成法
The synthesis of N-(1H-indol-5-yl)quinazolin-4-amine can be achieved through several methods. One of the most common methods involves the reaction of 2-(1H-indol-5-yl)phenylamine with 2-cyanophenylboronic acid in the presence of a palladium catalyst. Another method involves the reaction of 2-(1H-indol-5-yl)phenylamine with 2-chloroquinazoline in the presence of a base such as potassium carbonate. The yield of the reaction is usually high, and the purity of the product can be improved through recrystallization.
科学的研究の応用
N-(1H-indol-5-yl)quinazolin-4-amine has been extensively studied for its potential application in medicinal chemistry and drug development. It has been shown to exhibit anticancer activity by inhibiting the growth of tumor cells through the induction of apoptosis. Additionally, it has been found to have antimicrobial activity against various bacterial strains. In biological research, N-(1H-indol-5-yl)quinazolin-4-amine has been used as a fluorescent probe for the detection of proteins and nucleic acids. It has also been studied for its potential application in the treatment of neurological disorders such as Alzheimer's disease.
特性
IUPAC Name |
N-(1H-indol-5-yl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4/c1-2-4-15-13(3-1)16(19-10-18-15)20-12-5-6-14-11(9-12)7-8-17-14/h1-10,17H,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSGLQWIWZCVRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NC3=CC4=C(C=C3)NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indol-5-yl)quinazolin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-azepan-1-ylpropyl)-1-[(2-methoxyphenyl)amino]isoquinoline-4-carboxamide](/img/structure/B7518353.png)

![1-Methyl-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7518364.png)


![1-{[5-(4-Fluorophenyl)isoxazol-3-yl]carbonyl}piperidine](/img/structure/B7518380.png)
![[5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone](/img/structure/B7518382.png)






![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(3-chlorophenyl)-N~2~-methylglycinamide](/img/structure/B7518415.png)